Epiafzelechin 3-O-gallate

描述

Classification and Structural Context within Flavan-3-ols and Polyphenols

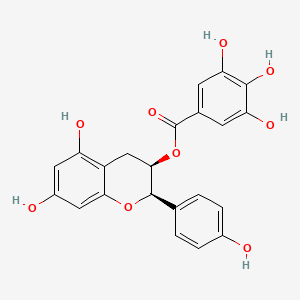

Epiafzelechin 3-O-gallate is classified as a polyphenol, a large group of phytochemicals characterized by the presence of multiple phenol (B47542) structural units. nih.gov More specifically, it belongs to the flavonoid subclass, and within that, to the flavan-3-ol (B1228485) group. ontosight.aihmdb.ca Flavan-3-ols are a type of flavan (B184786) that possess a hydroxyl group at the 3-position of the C ring. hmdb.ca

The chemical structure of this compound is defined by a flavan core, which consists of two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C). ontosight.ai It is formally a gallate ester, resulting from the condensation of the carboxylic acid group of gallic acid with the hydroxyl group at the 3-position of the (-)-epiafzelechin (B191172) molecule. nih.gov This ester linkage to a galloyl moiety is a key structural feature that influences its chemical properties and biological activity. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H18O9 | ontosight.ai |

| Molecular Weight | 426.37 g/mol | ambeed.com |

| IUPAC Name | [(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | nih.gov |

| Class | Flavan-3-ol, Flavonoid, Polyphenol | hmdb.ca |

| Synonyms | (-)-epiafzelechin 3-O-gallate, Epiafzelechin 3-gallate, 3-Galloyl-(-)-epiafzelechin | nih.gov |

Historical and Contemporary Significance in Phytochemical Studies

The historical context of this compound is intertwined with the long history of tea (Camellia sinensis) consumption and the subsequent scientific investigation into its chemical constituents. medchemexpress.comnih.gov While early research focused on the major catechins like EGCG, advancements in analytical techniques have allowed for the isolation and characterization of less abundant compounds, including this compound. chemfaces.comnih.gov It has been isolated from the water extract of Pu-erh tea, among other sources. chemfaces.commedchemexpress.com

In contemporary phytochemical studies, this compound is significant for several reasons. It is considered a secondary metabolite, a class of compounds that are not essential for a plant's primary metabolic processes but may serve roles in defense or signaling. hmdb.ca Its presence in widely consumed beverages like tea makes it a component of the human diet, and its detection can serve as a potential biomarker for the consumption of these foods. hmdb.ca Current research is primarily driven by its potential biological activities, which are being explored to understand its contribution to the health-related properties attributed to polyphenol-rich foods. biosynth.comontosight.ai

Overview of Key Research Areas and Paradigms for Bioactive Natural Products

The investigation of this compound falls within broader research paradigms for bioactive natural products. A primary goal is the discovery and characterization of compounds with significant biological activities. nih.gov For this compound, research has centered on its antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ai

Antioxidant Activity : The compound has demonstrated notable antioxidant capabilities. medchemexpress.comtargetmol.com It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) through its ability to donate hydrogen atoms or electrons. biosynth.com Studies have shown its effectiveness in scavenging radicals such as DPPH and ABTS. chemfaces.com This antioxidant action is a foundational aspect of its bioactivity, as oxidative stress is implicated in numerous chronic conditions. biosynth.com

Anti-inflammatory Effects : Research suggests that this compound possesses anti-inflammatory properties. ontosight.ai This is a common characteristic among polyphenols, which can modulate inflammatory pathways. nih.gov For catechins, the presence of a galloyl group is often crucial for these anti-inflammatory effects. researchgate.net

Anticancer Research : There is emerging interest in the potential anti-cancer effects of this compound. ontosight.ai This line of inquiry is supported by extensive research on related flavan-3-ols like EGCG, which have been shown to inhibit tumor cell proliferation and angiogenesis, and induce apoptosis by modulating multiple signaling pathways. nih.govmdpi.comfrontiersin.org

| Activity | Findings | Source |

|---|---|---|

| Antioxidant | Shows strong free radical scavenging activity (DPPH, ABTS). Protects cells from oxidative stress. | ontosight.aichemfaces.com |

| Anti-inflammatory | Studies suggest potential anti-inflammatory properties, possibly linked to its galloyl moiety. | ontosight.airesearchgate.net |

| Anti-cancer | Ongoing research into its potential to inhibit cancer cell growth and induce apoptosis. | biosynth.comontosight.ai |

The modern paradigm for natural product discovery has evolved significantly. It now often involves an integrated, multidisciplinary approach that combines ecological observation with advanced technology. nih.govnih.gov Key elements of this paradigm include:

Systematic Identification and Dereplication : Enhanced reproducibility in research requires precise taxonomic identification of the source organism and detailed chemical characterization of the isolated compounds. nih.gov Chemo-informatic systems are used for dereplication to quickly identify known compounds and focus resources on novel discoveries. nih.gov

Exploring Biosynthetic Potential : A new frontier in the field is the activation and study of "silent" or cryptic biosynthetic gene clusters in microorganisms, which hold the potential to produce entirely new natural products. nih.gov

High-Throughput Screening : The development of miniaturized and automated bioassays allows for the rapid screening of vast numbers of compounds and extracts to identify bioactive "hits". frontiersin.org This enables a more efficient assessment of the metabolic output of organisms under diverse conditions. frontiersin.org

Focus on Biological Function : There is a growing emphasis on understanding the ecological roles and physiological functions of natural products in their native environments, which can provide insights into their potential therapeutic applications. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O9/c23-12-3-1-10(2-4-12)21-19(9-14-15(25)7-13(24)8-18(14)30-21)31-22(29)11-5-16(26)20(28)17(27)6-11/h1-8,19,21,23-28H,9H2/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZPYNMXGUHFMZ-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308092 | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108907-43-3 | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108907-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epiafzelechin 3-O-gallate, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDC4N7B392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epiafzelechin 3-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Isolation, and Biosynthetic Pathways

Natural Distribution and Plant Sources of Epiafzelechin 3-O-gallate

This compound is a naturally occurring polyphenol found within a specific range of plant species. Its presence is most notably documented in the tea plant, Camellia sinensis, from which various types of tea are produced usda.gov.

Camellia sinensis (Tea Plant): This species is the most significant source of this compound. The compound has been identified in various tea types, including green tea and Pu-erh tea. It is considered one of the many catechin (B1668976) compounds that contribute to the chemical composition of tea leaves. Specifically, it has been isolated from Camellia sinensis var. assamica and Zijuan purple tea.

Diospyros celebica (Makassar Ebony): Research on the leaves of this plant has led to the isolation of a closely related compound, 3,5-digalloyl-(-)-epiafzelechin. The study noted that the structurally similar 3-galloyl-(-)-epiafzelechin (an alternative name for this compound) had previously been isolated from oolong tea (Camellia sinensis). While this points to the presence of similar chemical structures in D. celebica, further research is needed to confirm the direct isolation of this compound itself from this source.

Celastrus orbiculatus (Oriental Bittersweet): Currently, there is a lack of available scientific literature identifying this compound as a constituent of Celastrus orbiculatus.

Table 1: Primary Botanical Sources of this compound

| Plant Species | Common Name | Confirmation of Presence |

|---|---|---|

| Camellia sinensis | Tea Plant | Yes usda.gov |

| Diospyros celebica | Makassar Ebony | A closely related compound has been isolated. |

| Celastrus orbiculatus | Oriental Bittersweet | Not documented in available research. |

The concentration of this compound can vary significantly between different cultivars of the same plant species. For instance, a study analyzing different tea varieties found that the content of this compound was significantly higher in Zijuan purple tea (ZJT) compared to Yunkang green tea (YKT).

While catechins as a group can constitute 30-40% of the dry weight of green tea leaves, the most abundant of these is typically Epigallocatechin-3-gallate (EGCG). This compound is generally present in lower concentrations compared to other major catechins like EGCG, Epicatechin gallate (ECG), and Epigallocatechin (EGC).

Methodologies for Extraction and Purification from Natural Sources

The isolation of pure this compound from its natural sources is a multi-step process involving initial extraction followed by advanced purification techniques.

The initial removal of catechins, including this compound, from plant material is typically achieved using solvent extraction. The choice of solvent is critical for maximizing yield and selectivity.

Commonly used solvents include:

Ethanol (B145695) and Methanol (B129727): Alcohols are effective at dissolving a wide range of organic compounds, including catechins. Aqueous ethanol (a mixture of ethanol and water) is frequently used for catechin extraction from tea leaves.

Ethyl Acetate (B1210297): This solvent is often used in a subsequent liquid-liquid partitioning step to concentrate catechins and separate them from more water-soluble components.

Acetone and Water: Acetone can be used due to its high solubility for catechins, while hot water is the basis for traditional tea infusions.

The efficiency of these extractions can be enhanced by methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).

Following initial extraction, crude extracts contain a complex mixture of compounds. Chromatography is essential for isolating this compound from other related molecules.

Polyamide Column Chromatography: This technique is particularly effective for the separation of flavonoids. Polyamide resins utilize hydrogen bonding between their amide groups and the hydroxyl groups of flavonoids to achieve separation. It is a common method for enriching and purifying flavonoid extracts.

Supercritical Fluid Extraction (SFE): SFE, primarily using supercritical carbon dioxide (CO₂), is a modern, environmentally friendly technique for catechin extraction. CO₂ under supercritical conditions has both gas-like and liquid-like properties, allowing it to efficiently penetrate plant material and dissolve target compounds with high selectivity. To extract more polar compounds like catechins, a modifier such as ethanol is often added to the CO₂. SFE offers the advantage of avoiding thermal degradation of the compounds and leaving minimal solvent residue.

Other Chromatographic Techniques:

Sephadex LH-20 Column Chromatography: This gel filtration chromatography is widely used for separating phenolic compounds, including catechins, often using methanol as the mobile phase.

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a high-resolution technique used in the final stages of purification to obtain compounds with high purity (>90%).

To increase the concentration of the target compound before final purification, various fractionation strategies are employed.

Liquid-Liquid Partitioning: After an initial aqueous or alcoholic extraction, the extract is often partitioned against an immiscible organic solvent. For example, chloroform (B151607) is frequently used to remove caffeine (B1668208), after which ethyl acetate is used to selectively extract the catechin fraction, leaving behind more polar impurities in the aqueous layer.

Macroporous Resin Adsorption: Crude extracts can be passed through a column containing macroporous adsorbent resins. These resins capture the flavonoids, which can then be washed to remove impurities (like sugars and salts) before being eluted with a solvent like ethanol, resulting in a significantly purified flavonoid fraction.

Table 2: Summary of Extraction and Purification Techniques

| Technique | Principle | Application in Catechin Isolation |

|---|---|---|

| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction from plant material using ethanol, water, or ethyl acetate. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as the solvent (e.g., CO₂). | "Green" extraction method offering high selectivity and purity. |

| Polyamide Chromatography | Separation based on hydrogen bonding between the stationary phase and flavonoid hydroxyl groups. | Effective for purifying and enriching total flavonoids. |

| Sephadex LH-20 Chromatography | Gel filtration/adsorption chromatography that separates molecules based on polarity and size. | Common for separating catechins and other phenols from crude extracts. |

| Liquid-Liquid Partitioning | Separation of compounds based on their relative solubilities in two immiscible liquids. | Used for initial cleanup, such as removing caffeine with chloroform and concentrating catechins with ethyl acetate. |

Proposed Biosynthetic Routes and Metabolic Precursors

The biosynthesis of this compound is a complex process involving the convergence of two major metabolic pathways: the flavonoid biosynthetic pathway, which produces the epiafzelechin backbone, and the shikimate pathway, which provides the gallic acid moiety for the galloylation step. The formation of this gallate ester is the result of a multi-step enzymatic cascade.

Gallic Acid as a Biosynthetic Intermediate

Gallic acid is a crucial precursor for the formation of this compound. nih.govresearchgate.net The final molecule is a gallate ester, which is created through the formal condensation of the carboxyl group of gallic acid with the 3-hydroxy group of the epiafzelechin molecule. nih.gov This esterification process is a key step that differentiates simple flavan-3-ols from their galloylated, often more biologically active, counterparts.

The biosynthesis of gallic acid itself is primarily derived from the shikimate pathway. researchgate.net Current research suggests that the most probable route for gallic acid synthesis is through the dehydrogenation of 3-dehydroshikimic acid, an intermediate of the shikimate pathway. researchgate.netfao.org This pathway is considered more significant than other proposed routes, such as the β-oxidation of 3,4,5-trihydroxycinnamic acid or the hydroxylation of protocatechuic acid. fao.org The availability of gallic acid is therefore essential for the subsequent formation of galloylated catechins like this compound in plants such as Camellia sinensis. nih.govresearchgate.net

Enzymatic Systems and Genetic Regulation in Catechin Biosynthesis

The formation of the epiafzelechin backbone follows the general flavonoid biosynthetic pathway, which is regulated by a series of specific enzymes. researchgate.netnih.gov This pathway begins with precursors from the phenylpropanoid pathway and involves a sequence of enzymatic reactions to construct the characteristic flavan-3-ol (B1228485) structure.

The key enzymatic steps involved in the synthesis of the catechin backbone are:

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the initial condensation reaction to form a chalcone scaffold. researchgate.netnih.gov

Chalcone Isomerase (CHI): CHI converts the chalcone into a flavanone. researchgate.netnih.gov

Flavanone 3-Hydroxylase (F3H): This enzyme introduces a hydroxyl group at the 3-position of the flavanone, creating a dihydroflavonol. researchgate.netnih.gov

Dihydroflavonol 4-Reductase (DFR): DFR reduces the dihydroflavonol to a leucoanthocyanidin (flavan-3,4-diol). researchgate.netnih.govresearchgate.net DFR has been identified as a main regulatory point in the biosynthesis of catechins. nih.gov

Anthocyanidin Reductase (ANR): This enzyme is responsible for converting anthocyanidins into (-)-epicatechins, such as epiafzelechin. researchgate.netresearchgate.net It acts on cyanidin (B77932) to produce the corresponding 2,3-cis-flavan-3-ol.

Once the epiafzelechin backbone is synthesized, the final step is galloylation. This involves the enzymatic transfer of a galloyl group from a donor molecule to the 3-hydroxyl position of epiafzelechin. In tea plants, enzymes such as UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and epicatechins:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) are involved in the galloylation of catechins like epicatechin and epigallocatechin to form their respective gallate esters. researchgate.net

The entire process is under tight genetic control. The expression of genes encoding these key biosynthetic enzymes is highly regulated and can be influenced by environmental factors such as nutrient availability. sci.news For instance, in Camellia sinensis, transcription factors like CsPHR1, CsPHR2, CsANR1, and CsMYB5c have been shown to be pivotal in regulating the genes involved in catechin production. sci.news This complex regulatory network ensures the coordinated production of these secondary metabolites. sci.news

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones. |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. |

| Anthocyanidin Reductase | ANR | Reduces anthocyanidins to form 2,3-cis-flavan-3-ols (epicatechins). |

| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase | UGGT | Involved in the activation of gallic acid for galloylation. |

| Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase | ECGT | Catalyzes the final transfer of the galloyl group to the catechin backbone. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular structure of Epiafzelechin 3-O-gallate. These techniques provide detailed information about the compound's atomic connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. chemfaces.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

In the ¹H-NMR spectrum of a related compound, epigallocatechin-3-gallate (EGCG), specific signals can be assigned to different protons within the molecule. For instance, diagnostic singlet signals in the aromatic region (δ 6.0-8.5 ppm) can be used to identify and quantify the compound. rsc.org Similar principles apply to the analysis of this compound, where the chemical shifts and coupling constants of the protons in the A-ring, B-ring, C-ring, and the gallate moiety provide definitive structural information. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), further aid in establishing the connectivity between different parts of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. chemfaces.commdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of this compound (C₂₂H₁₈O₉). nih.govresearchgate.net

In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For instance, in the analysis of similar flavan-3-ol (B1228485) gallates, characteristic fragment ions are observed. The loss of the galloyl moiety (152 Da) is a common fragmentation pathway, resulting in a prominent ion corresponding to the epiafzelechin core. mdpi.com For epicatechin gallate, fragment ions at m/z 289 ([M-H-152]⁻) and m/z 169 (gallic acid anion) are indicative of the galloyl ester function. mdpi.com Similar fragmentation patterns are expected for this compound, aiding in its identification. nih.gov

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation | Reference |

| 441 (Epicatechin gallate) | 289, 169 | Loss of galloyl moiety and gallic acid anion | mdpi.com |

| 457 (Epigallocatechin gallate) | 305, 169 | Loss of galloyl moiety and gallic acid anion | mdpi.com |

| 577 (Procyanidin B1) | 456, 425, 407 | Hetero-Diels-Alder (HDA) fragmentation and subsequent water loss | mdpi.com |

| 426 (this compound) | 169, 125 | Characteristic fragments | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. nih.gov Since this compound is a chiral compound, CD spectroscopy can provide valuable information about its stereochemistry, particularly the conformation of the flavan-3-ol backbone and the orientation of the gallate group. researchgate.netresearchgate.net

The CD spectrum of a molecule is sensitive to its three-dimensional structure. Changes in the CD spectrum upon binding to other molecules, such as proteins, can be used to study these interactions. nih.gov For related compounds like theasinensins, which are dimers of epigallocatechin-3-gallate, CD spectroscopy has been used to elucidate their atropisomeric stereochemistry. researchgate.netresearchgate.net The technique can distinguish between different stereoisomers and provide insights into the conformational dynamics of the molecule in solution. mdpi.com

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts. pan.olsztyn.pl These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including flavan-3-ols. mdpi.comunipi.it When coupled with a UV or Diode Array Detector (DAD), HPLC allows for both the separation and quantification of this compound. nih.gov

The separation is typically achieved on a reversed-phase C18 column, where the compound is eluted with a gradient of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov The UV detector measures the absorbance of the eluting compounds at a specific wavelength. Flavan-3-ols exhibit characteristic UV absorption maxima, typically around 280 nm. nih.gov A Diode Array Detector can acquire the entire UV spectrum of the eluting peak, providing additional information for compound identification. The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly selective and sensitive technique for the identification and quantification of this compound, even at very low concentrations. nih.govsci-hub.se

The UPLC system provides efficient separation of the analyte from the sample matrix. The eluent is then introduced into the mass spectrometer, where the compound is ionized and fragmented. In MS/MS, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices. mdpi.com This method has been successfully applied to the analysis of various catechins and proanthocyanidins (B150500) in different samples. nih.govmdpi.com

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| This compound | 4.30 | 426.0945 | 169, 125 | nih.gov |

| Epicatechin 3-O-gallate | 4.49 | - | - | nih.gov |

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Quantification)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of flavan-3-ols like this compound, key validation parameters include linearity, precision, accuracy, and the limit of quantification (LOQ). While specific validation data for this compound is not widely published, the parameters established for its aglycone, (-)-epiafzelechin (B191172), by UPLC-MS/MS provide a strong and relevant reference. nih.govresearchgate.net These parameters demonstrate the performance capabilities of the analytical method.

Linearity: Linearity assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netwikipedia.org A UPLC-MS/MS method developed for (-)-epiafzelechin in plasma demonstrated excellent linearity, which is crucial for accurate quantification over a specific concentration range. nih.govresearchgate.net The relationship is typically expressed by a correlation coefficient (r²), where a value close to 1.0 indicates a strong linear relationship. wikipedia.orgnih.gov For (-)-epiafzelechin, a correlation coefficient of 0.992 was achieved. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgwisdomlib.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (Repeatability): Evaluates precision over a short period (same day, same analyst, same equipment). wisdomlib.orgwisdomlib.org

Inter-day precision (Intermediate Precision): Assesses precision over a longer period (different days, different analysts, different equipment). wisdomlib.orgwisdomlib.org

For the bioanalytical method for (-)-epiafzelechin, both intra-day and inter-day precision were found to be within 12%, which is within acceptable limits for such assays. nih.govresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing samples with known concentrations (quality control samples) and calculating the percentage of recovery. rsc.org The UPLC-MS/MS method for (-)-epiafzelechin showed high accuracy, with values ranging from 97.6% to 113.4%. nih.govresearchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net For sensitive bioanalytical methods, a low LOQ is essential. The UPLC-MS/MS method for (-)-epiafzelechin established a lower limit of quantitation (LLOQ) of 12.5 ng/mL in mice plasma. nih.govresearchgate.net

The following table summarizes the method validation parameters for the UPLC-MS/MS analysis of (-)-epiafzelechin, serving as a proxy for methods that would be applied to its gallated form.

| Parameter | Finding for (-)-Epiafzelechin | Reference |

|---|---|---|

| Linearity (r²) | 0.992 | nih.govresearchgate.net |

| Intra-day Precision (% RSD) | < 12% | nih.govresearchgate.net |

| Inter-day Precision (% RSD) | < 12% | nih.govresearchgate.net |

| Accuracy (%) | 97.6% - 113.4% | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 12.5 ng/mL | nih.govresearchgate.net |

Advanced MS-Based Approaches (e.g., MALDI-TOF MS) for Complex Mixture Analysis

Beyond chromatography-based methods, direct mass spectrometry techniques offer powerful tools for the analysis of complex mixtures containing proanthocyanidins, including this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly suitable technique for the analysis of these high molecular weight, heterogeneous polymers. researchgate.netnih.gov

MALDI-TOF MS allows for the rapid generation of mass spectra from which the degree of polymerization and the nature of the constituent units of proanthocyanidins can be determined. researchgate.net This technique is instrumental in profiling the complex proanthocyanidin (B93508) composition of plant extracts. frontiersin.org Research utilizing MALDI-TOF MS has successfully identified the presence of 3-O-gallate proanthocyanidin monomers within complex mixtures from plant species. researchgate.net Furthermore, this approach has revealed the existence of oligomers composed of various flavan-3-ol units, including their 3-O-gallate forms. researchgate.net This demonstrates the capability of MALDI-TOF MS to characterize the structural diversity of proanthocyanidins, including galloylated compounds like this compound, directly from crude or partially purified extracts. researchgate.net The technique is valued for its high throughput and ability to analyze large, intact molecules with minimal fragmentation. biomerieux.com

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant and Free Radical Scavenging Mechanisms

Epigallocatechin-3-gallate (EGCG) is recognized for its potent antioxidant properties, which are attributed to its unique chemical structure, particularly the presence of a trihydroxyl group on the B ring and a gallate moiety. nih.gov These features allow it to effectively neutralize harmful free radicals and mitigate oxidative stress through various mechanisms.

EGCG demonstrates a significant capacity for directly scavenging a wide array of reactive oxygen species (ROS). mdpi.com Preclinical studies have shown its ability to neutralize superoxide (B77818) radicals, hydroxyl radicals, hydrogen peroxide, peroxyl radicals, and singlet oxygen. nih.govresearchgate.net This direct scavenging action helps protect cells from oxidative damage induced by these highly reactive molecules. nih.gov The phenolic hydroxyl groups within the EGCG molecule can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing a cascade of oxidative damage to vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com For instance, EGCG has been shown to effectively protect neuronal cells against hydrogen peroxide-induced oxidative stress by reducing intracellular ROS production. researchgate.net

Beyond direct scavenging, EGCG modulates cellular signaling pathways involved in the endogenous antioxidant response. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govcncb.ac.cn Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com EGCG can interact with Keap1, leading to the release and nuclear translocation of Nrf2. nih.govbiodai.com.cn Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. biodai.com.cnmdpi.com This upregulation of the body's own antioxidant defenses provides a more sustained protection against oxidative stress. mdpi.com Studies have demonstrated that the protective effects of EGCG against oxidative damage are significantly diminished in the absence of Nrf2, highlighting the critical role of this pathway. nih.govbiodai.com.cn

The antioxidant potential of EGCG has been quantified in numerous in vitro studies using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, the ability of a compound to donate an electron or hydrogen atom to the stable radical is measured spectrophotometrically. EGCG consistently demonstrates superior radical scavenging activity in these assays compared to other catechins. nih.gov For example, at a concentration of 400 μM, EGCG exhibited a DPPH radical scavenging rate of 77.2% and an ABTS+ scavenging rate of 90.2%. nih.gov This high level of activity is often attributed to its specific molecular structure, which includes both a galloyl group and a pyrogallol-type B-ring. nih.gov

Table 1: In Vitro Radical Scavenging Activity of EGCG

| Assay | Concentration (μM) | Scavenging Rate (%) |

|---|---|---|

| DPPH | 400 | 77.2% nih.gov |

Anti-inflammatory Signaling Pathways

EGCG exerts significant anti-inflammatory effects by intervening in key signaling pathways that regulate the production of inflammatory molecules.

A key aspect of EGCG's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators. One such mediator is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammatory processes and tissue damage. nih.govmdpi.com Preclinical studies in macrophage and intestinal epithelial cell models show that EGCG significantly inhibits lipopolysaccharide (LPS)-induced NO production. nih.govnih.govnih.gov This inhibition is achieved by downregulating the expression of the iNOS protein and its corresponding mRNA. nih.govresearchgate.net In addition to NO, EGCG also reduces the production of other pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1), in response to inflammatory stimuli. nih.govnih.govnih.gov

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, including iNOS and various cytokines. nih.govmdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov EGCG has been shown to potently inhibit the activation of the NF-κB pathway. nih.govnih.gov It can block the degradation of the inhibitor of NF-κB (IκB), thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. nih.govnih.gov By preventing NF-κB from binding to promoter regions of target genes, EGCG effectively shuts down a major hub of the inflammatory response. nih.govnih.gov

Table 2: Effect of EGCG on Key Inflammatory Markers in Preclinical Models

| Inflammatory Marker | Model System | Effect of EGCG | Signaling Pathway |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated macrophages | Inhibition of production nih.gov | Downregulation of iNOS expression nih.gov |

| iNOS | LPS-activated macrophages | Reduced protein and mRNA levels nih.gov | Inhibition of NF-κB activation nih.gov |

| IL-8 | LPS-stimulated intestinal cells | Reduced production nih.gov | Tollip signaling induction nih.govscispace.com |

| NF-κB (p65 subunit) | LPS-stimulated macrophages | Inhibition of nuclear translocation nih.gov | Prevention of IκB degradation nih.gov |

Anti-proliferative and Cell Cycle Regulatory Effects in Cellular Models

Specific research detailing the induction of apoptosis in cancer cell lines by Epiafzelechin 3-O-gallate could not be located in the available scientific literature.

Comparative Data on Epigallocatechin-3-O-gallate (EGCG)

EGCG is widely reported to induce apoptosis, or programmed cell death, across a variety of cancer cell lines nih.govnih.govoup.com. Treatment with EGCG has been observed to cause the formation of internucleosomal DNA fragments, a hallmark of apoptosis, in human epidermoid carcinoma (A431), human carcinoma keratinocyte (HaCaT), human prostate carcinoma (DU145), and mouse lymphoma (L5178Y) cells nih.govoup.com. Of note, EGCG did not appear to induce apoptosis in normal human epidermal keratinocytes, suggesting a potential for selectivity towards cancer cells nih.govoup.com.

The molecular pathways of EGCG-induced apoptosis involve the activation of caspases and the regulation of the Bcl-2 family of proteins. For instance, in pancreatic cancer cells, EGCG initiates apoptosis through mitochondrial membrane depolarization, activation of caspase-3, and the subsequent cleavage of poly-ADP ribose polymerase (PARP) oup.com. In leukemia cells, EGCG has been found to down-regulate the anti-apoptotic protein Bcl-2α while up-regulating the pro-apoptotic protein Bax nih.gov. Furthermore, in colorectal cancer cells, the apoptotic effects of EGCG are linked to the inhibition of de novo lipogenesis nih.gov.

Specific studies elucidating the mechanisms of cell cycle arrest induced by This compound were not found in the performed literature search.

Comparative Data on Epigallocatechin-3-O-gallate (EGCG)

EGCG has been demonstrated to cause cell cycle arrest in numerous cancer cell lines, frequently at the G0/G1 checkpoint nih.govoup.comnih.gov. In human epidermoid carcinoma A431 cells and in both androgen-sensitive (LNCaP) and androgen-insensitive (DU145) human prostate carcinoma cells, EGCG treatment leads to an arrest in the G0/G1 phase of the cell cycle nih.govoup.comnih.gov.

The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. EGCG treatment in prostate cancer cells has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1, p27/KIP1, p16/INK4a, and p18/INK4c nih.gov. Simultaneously, it down-modulates the expression of cyclin D1, cyclin E, and their associated cyclin-dependent kinases (CDKs) 2, 4, and 6 nih.gov. This disruption of the cyclin-CDK machinery prevents the transition from the G1 to the S phase, thus halting cell proliferation nih.gov. In other cellular contexts, EGCG has also been observed to induce a G2/M arrest through mechanisms such as the accumulation of cyclin B1 and p27 mdpi.com.

No specific research was identified regarding the impact of This compound on the migration and invasion of cancer cells.

Comparative Data on Epigallocatechin-3-O-gallate (EGCG)

EGCG has been shown to inhibit the migratory and invasive properties of various cancer cells. In pancreatic cancer models, EGCG reduced cell migration and invasion both in vitro and in vivo mdpi.com. This anti-metastatic effect is associated with the inhibition of the Akt signaling pathway and the prevention of the "Cadherin switch," a key event in the epithelial-mesenchymal transition (EMT). Specifically, EGCG treatment resulted in an increased expression of E-Cadherin and a decreased expression of N-Cadherin and Vimentin mdpi.com.

In studies on renal cell carcinoma, EGCG was found to effectively suppress cell migration and invasion nih.gov. The mechanism is thought to involve the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are enzymes critical for the degradation of the extracellular matrix that allows for cancer cell invasion nih.gov. Similarly, a dose-dependent inhibition of cell migration by EGCG has also been observed in colorectal cancer cells oup.com.

Molecular Targets and Signaling Pathway Interactions

There is no specific information available from the literature search on the modulation of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), by This compound .

Comparative Data on Epigallocatechin-3-O-gallate (EGCG)

EGCG is recognized for its interaction with and modulation of various growth factor receptor signaling pathways, with a significant amount of research focused on the Epidermal Growth Factor Receptor (EGFR) mdpi.comnih.govmdpi.comnih.gov. In non-small cell lung cancer (NSCLC) cell lines, EGCG has been reported to inhibit the activation of EGFR signaling nih.govmdpi.comnih.govbohrium.com. It functions as a tyrosine kinase inhibitor, particularly in cancer cells that overexpress wild-type EGFR nih.govmdpi.comnih.gov. The ability of EGCG to inhibit the phosphorylation of EGFR is a well-documented finding in lung cancer cells with wild-type EGFR nih.govmdpi.com.

Serine/Threonine Kinase Pathways (e.g., MAPK, PI3K/AKT, JAK/STAT)

There is currently no specific information available in the scientific literature regarding the direct effects of this compound on Serine/Threonine Kinase pathways, including the MAPK, PI3K/AKT, and JAK/STAT signaling cascades.

Interaction with Heat Shock Proteins (e.g., Hsp90)

Specific studies detailing the interaction between this compound and heat shock proteins, such as Hsp90, have not been identified in the current body of scientific research.

Modulation of Ubiquitin/Proteasome System

The modulatory effects of this compound on the ubiquitin/proteasome system have not been specifically investigated or reported in published preclinical models.

Epigenetic Modifications (e.g., DNA Methyltransferases, Histone Deacetylases)

There is a lack of available data from preclinical studies on the role of this compound in epigenetic modifications, including its potential to inhibit DNA methyltransferases or histone deacetylases.

Antiviral Activities and Mechanisms

While other catechins have been studied for their antiviral properties, specific research into the antiviral mechanisms of this compound is not present in the current scientific literature.

Interference with Viral Entry and Replication Stages

No specific data is available on how this compound may interfere with the entry and replication stages of various viruses.

Interaction with Viral Proteins (e.g., SARS-CoV-2 Mpro)

Direct interactions between this compound and specific viral proteins, such as the SARS-CoV-2 main protease (Mpro), have not been documented in the available research.

Inhibition of Viral Enzyme Activities

Current scientific literature available through preclinical studies does not provide specific data on the direct inhibitory effects of this compound on viral enzyme activities. While related flavan-3-ol (B1228485) compounds have been investigated for their antiviral properties, research focusing specifically on this compound is lacking.

Osteo-modulatory Effects in Bone Biology Models

Research into the bone-health properties of this compound is limited; however, studies on its aglycone, (-)-Epiafzelechin (B191172) (EAF) , provide significant insights into its potential osteo-modulatory effects. The following sections detail the preclinical findings for EAF.

Stimulation of Osteoblast Proliferation and Differentiation

In vitro studies have demonstrated that (-)-Epiafzelechin exerts a stimulatory effect on osteoblasts, the cells responsible for bone formation. In experiments using murine osteoblastic MC3T3-E1 cells, EAF was shown to significantly enhance cell viability. nih.gov Furthermore, it increased key markers of osteoblast function, including alkaline phosphatase (ALP) activity and collagen content. nih.gov

A key finding was the upregulation of Runt-related transcriptional factor 2 (Runx2) mRNA expression in these cells. nih.gov Runx2 is a critical transcription factor that directs the differentiation of mesenchymal stem cells into osteoblasts, thereby playing a foundational role in bone formation. The modulation of these activities suggests that EAF can directly promote the functional capacity of osteoblasts.

Table 1: Effects of (-)-Epiafzelechin (EAF) on Osteoblastic Activity in MC3T3-E1 Cells

| Parameter Measured | Effect Observed | Cell Model |

|---|---|---|

| Cell Viability | Significantly Increased | Murine Osteoblastic MC3T3-E1 |

| Alkaline Phosphatase (ALP) Activity | Significantly Increased | Murine Osteoblastic MC3T3-E1 |

| Collagen Content | Significantly Increased | Murine Osteoblastic MC3T3-E1 |

| Runx2 mRNA Expression | Significantly Increased | Murine Osteoblastic MC3T3-E1 |

Inhibition of Osteoclastogenesis and Resorption Activity

In addition to promoting bone formation, (-)-Epiafzelechin has been shown to inhibit the activity of osteoclasts, the cells that mediate bone resorption. In vitro studies using the osteoclast precursor murine leukemia monocyte cell line RAW 264.7 demonstrated that EAF significantly reduced the viability of these cells. nih.gov

Moreover, EAF was effective in reducing the activity of tartrate-resistant acid phosphatase (TRAP) in mature osteoclasts. nih.gov TRAP is a hallmark enzyme of differentiated, active osteoclasts, and its inhibition is indicative of a direct effect on the bone-resorbing function of these cells. These findings highlight a dual role for EAF in bone remodeling: promoting bone-building activities while simultaneously suppressing bone-degrading processes.

Table 2: Inhibitory Effects of (-)-Epiafzelechin (EAF) on Osteoclastic Functions

| Parameter Measured | Effect Observed | Cell Model |

|---|---|---|

| Osteoclast Precursor Viability | Significantly Reduced | Murine RAW 264.7 |

| Tartrate-Resistant Acid Phosphatase (TRAP) Activity | Significantly Reduced | Mature Osteoclastic RAW 264.7 |

Mechanistic Insights into Bone Protective Actions in Animal Models

The bone-protective effects of (-)-Epiafzelechin have been validated in an in vivo animal model of estrogen deficiency-induced bone loss. nih.gov In a study involving mature ovariectomized (OVX) mice, oral administration of EAF demonstrated significant protective effects on the skeletal system. nih.gov

Treatment with EAF led to a significant reduction in urinary calcium (Ca) excretion, a marker of bone resorption. nih.gov It also suppressed the elevation of serum osteocalcin (B1147995) (OCN) and urinary deoxypyridinoline (B1589748) (DPD), which are key biochemical markers of bone turnover. nih.gov

Furthermore, micro-computed tomography (micro-CT) analysis revealed that EAF treatment increased bone mineral density (BMD) and improved micro-architectural properties in the trabecular bone of OVX mice. nih.gov These findings from an animal model corroborate the in vitro data, indicating that EAF protects against estrogen deficiency-induced bone loss by modulating bone cell functions to favor formation over resorption. nih.govresearchgate.net

Other Biological Activities and Enzymatic Modulation

Inhibition of Acetylcholinesterase Activity

Extensive research into the therapeutic potential of various natural compounds has identified several candidates with inhibitory effects on acetylcholinesterase (AChE), an enzyme pivotal in the progression of neurodegenerative diseases such as Alzheimer's disease. However, a thorough review of the scientific literature reveals a significant gap in the investigation of this compound's specific activity against this enzyme.

Studies on related catechins from sources like green tea have explored their bioactivities, but specific IC50 values, kinetic parameters (such as K_i_ and the type of inhibition), and detailed molecular interactions with the active site of acetylcholinesterase for this compound have not been reported. The available literature primarily focuses on the isolation and identification of this compound from natural sources, such as Pu-erh tea, and its general antioxidant properties.

Therefore, a comprehensive understanding of the mechanistic underpinnings of this compound's effect on acetylcholinesterase activity in preclinical models remains an area for future scientific inquiry. Without specific research findings, it is not possible to provide detailed information or data tables on its inhibitory mechanisms.

Structure Activity Relationships and Chemical Modification Strategies

Elucidation of Critical Structural Moieties for Biological Efficacy

The bioactivity of flavan-3-ols like Epiafzelechin 3-O-gallate is not arbitrary but is determined by specific structural features. The presence and configuration of the galloyl and hydroxyl groups are paramount to its biological functions.

The galloyl moiety, an ester linkage of gallic acid to the C3 position of the flavan-3-ol (B1228485) core, is a significant contributor to the biological activities of catechins. This structural feature has been shown to augment a range of effects, including antioxidant, anti-inflammatory, and anti-angiogenic properties. Studies on related catechins demonstrate that the presence of the galloyl group enhances their capacity to interact with and modulate the activity of various proteins and enzymes. For instance, galloylated catechins have shown stronger antiproliferative and apoptotic effects compared to their non-galloylated counterparts nih.gov. The galloyl group's three hydroxyl groups also play a role in free radical scavenging activities nih.gov.

Table 1: Comparison of Antioxidant Activity of Different Catechins

| Compound | Relative DPPH Scavenging Capacity | Relative ABTS Scavenging Capacity |

|---|---|---|

| Quercetin | Highest | High |

| Kaempferol | High | High |

| Gallic acid | High | Highest |

| (-)-Epiafzelechin (B191172) 3-O-gallate | Moderate | Moderate |

| (-)-Epicatechin-3-O-gallate | Moderate | Low |

| (+)-Catechin | Low | High |

Note: This table is a qualitative summary based on findings from a study on phenolic compounds in Pu-erh tea, where the relative order of scavenging capacity was determined. chemfaces.com

The number and position of hydroxyl groups on the flavan-3-ol skeleton are crucial determinants of biological activity. These groups are primary sites for antioxidant activity, acting as hydrogen donors to neutralize free radicals. The stereochemistry at the C2 and C3 positions of the C-ring also influences how the molecule interacts with biological targets. For instance, the difference in anti-allergic effects between epigallocatechin-3-gallate (EGCG) and epicatechin-3-gallate (B1197462) (ECG) is attributed to their distinct distribution in cellular lipid rafts, which is influenced by their stereochemistry nih.gov. While specific studies on the stereochemistry of this compound are limited, the principles derived from related flavan-3-ols underscore the importance of its specific three-dimensional structure.

Synthetic Approaches for this compound and its Enantiomers

The chemical synthesis of flavan-3-ols like this compound and their enantiomers is a complex but essential process for detailed biological evaluation. One successful approach involves the enantioselective synthesis of afzelechin and epiafzelechin, along with their gallate esters, through a Sharpless asymmetric dihydroxylation followed by a regioselective cyclization researchgate.netacs.org. This method allows for the controlled formation of the desired stereoisomers.

Another strategy for the synthesis of related catechin-class polyphenols, such as (-)-epicatechin (B1671481) and its 3-O-gallate, involves the assembly of a lithiated fluorobenzene (B45895) and an epoxy alcohol, followed by a pyran cyclization. This concise and effective route enables the synthesis of a variety of catechin-class polyphenols and their analogs.

Design and Synthesis of this compound Derivatives and Analogues

To overcome limitations such as poor stability and solubility, and to enhance biological activity, derivatives and analogues of this compound can be designed and synthesized. Key strategies include glycosylation and esterification.

Glycosylation , the attachment of sugar moieties, can significantly improve the water solubility and stability of flavonoids. While specific studies on the glycosylation of this compound are not widely available, research on the closely related epigallocatechin gallate (EGCG) has shown that enzymatic glycosylation can enhance its stability and modulate its antioxidant properties. For instance, the enzymatic synthesis of α-glucosyl derivatives of EGCG has been reported to improve its pH and thermal stability.

Esterification with various fatty acids is another strategy to modify the lipophilicity of catechins, potentially enhancing their absorption and cellular uptake. Enzymatic esterification offers a selective method to modify hydroxyl groups. Lipase-catalyzed esterification of lignin (B12514952) model compounds, which are also phenolic in nature, has demonstrated the selective modification of primary aliphatic hydroxyl groups beilstein-journals.orgmdpi.comnih.gov. This approach could potentially be applied to the hydroxyl groups of the galloyl moiety or the flavan-3-ol core of this compound to create derivatives with altered bioactivity. For example, the preparation of EGCG esters with fatty acids has been shown to improve its lipophilicity and, in some cases, enhance its antioxidant and anti-inflammatory activities scholaris.ca.

The inherent instability of catechins like this compound, particularly in neutral or alkaline solutions, poses a challenge for in vitro and in vivo studies bohrium.comnih.gov. EGCG, a similar compound, is known to be unstable under such conditions scialert.net. Derivatization strategies aim to protect the labile functional groups, thereby increasing the compound's stability and solubility in research systems.

Encapsulation into particulate systems like nanoparticles or microparticles is a non-covalent modification strategy that can significantly increase the stability of catechins nih.gov. For covalent modifications, methylation of the hydroxyl groups can improve stability, although this may also impact biological activity. The synthesis of a 3,4,5-trimethoxybenzoyl analogue of epicatechin-3-gallate was developed to improve stability and cellular absorption.

The stability of EGCG has been shown to be affected by factors such as pH, temperature, and the presence of oxygen bohrium.comnih.gov. It is generally more stable in acidic conditions scialert.net. While direct data on the stability of this compound is scarce, it is expected to follow similar trends due to its structural similarity to other catechins.

Exploration of Fatty Acid Esters and Other Chemical Modifications

The inherent hydrophilicity of this compound, due to its multiple hydroxyl groups, can limit its solubility in lipids and its ability to cross biological membranes. This restricts its applications in lipophilic systems, such as fatty foods and cosmetics, and can affect its bioavailability. scholaris.ca To overcome these limitations, researchers have explored the chemical modification of structurally similar catechins, such as Epigallocatechin gallate (EGCG), by esterifying them with fatty acids. This strategy aims to enhance the lipophilicity of the molecule, potentially improving its stability, cellular uptake, and efficacy. scholaris.cadntb.gov.ua

Esterification involves attaching a fatty acid chain to one or more of the hydroxyl groups on the catechin (B1668976) structure. This process can be achieved through chemical methods, often using an acyl donor and a catalyst in a solvent. mdpi.com The choice of fatty acid can be varied, from short-chain fatty acids like butyric acid to long-chain saturated fatty acids like stearic acid, and even polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). scholaris.ca

Research on EGCG, a compound analogous to this compound, has shown that increasing the chain length of the attached fatty acid generally enhances the lipophilicity of the resulting ester. researchgate.net This modification has been demonstrated to significantly improve the antioxidant and anti-inflammatory activities of EGCG in various studies. scholaris.ca For instance, the potency of 3-O-acylated (-)-epigallocatechins as inhibitors of the steroid 5α-reductase enzyme was found to increase with the carbon number of the fatty acid, peaking with a 16-carbon chain. researchgate.net

Beyond fatty acid esterification, other chemical modifications are being explored to create novel derivatives with improved properties. One such strategy involves replacing the gallic acid moiety at the C3 position with other molecules, such as amino acids. For example, a hybrid compound of EGCG and the amino acid valine has been synthesized, demonstrating the potential to create derivatives with altered physicochemical properties and potentially improved intestinal absorption. mdpi.com These modification strategies, while primarily studied on EGCG, provide a strong rationale for similar explorations with this compound to develop new functional derivatives.

Table 1: Examples of Chemical Modifications on Catechin Structures and Their Outcomes

| Original Compound | Modification Type | Reagents/Process | Modified Compound | Key Outcome |

|---|---|---|---|---|

| Epigallocatechin gallate (EGCG) | Esterification | Fatty acids (e.g., butyric, stearic, EPA, DHA) | EGCG fatty acid esters | Increased lipophilicity, improved antioxidant and anti-inflammatory activity. scholaris.ca |

| Epigallocatechin gallate (EGCG) | Acylation | Fatty acids of varying chain lengths | 3-O-acylated (-)-epigallocatechins | Activity increased with fatty acid chain length, showing enhanced enzyme inhibition. researchgate.net |

| Epigallocatechin gallate (EGCG) | Substitution | Protection-deprotection strategy to replace gallic acid moiety with L-valine | (2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chroman-3-yl L-valinate | Creation of a novel derivative with improved drug-like parameters and better predicted intestinal absorption. mdpi.com |

Enzymatic Synthesis and Biotransformation of Derivatives

Enzymatic methods offer a highly specific and environmentally friendly alternative to chemical synthesis for modifying this compound. Enzymes can catalyze reactions under mild conditions, leading to fewer byproducts and higher yields of the desired derivative. This approach is particularly valuable for creating complex molecules that are difficult to produce through conventional chemistry.

One promising area is the enzymatic glycosylation of catechins. Studies on EGCG have shown that enzymes like dextransucrase can be used to attach glucose moieties to the catechin structure, forming novel glucosides. researchgate.net This process, known as a transglucosylation reaction, can significantly increase the water solubility and stability of the parent compound. For example, EGCG glucosides have been synthesized that are up to 126 times more water-soluble than EGCG itself, while also exhibiting greater resistance to browning. researchgate.net

Enzymatic oxidation is another powerful tool for creating new derivatives. Polyphenol oxidase (PPO), an enzyme found in plants like pears, can be used to catalyze the coupling of catechins to form larger, more complex polyphenols such as theaflavins. nih.govnih.gov For instance, immobilized PPO has been successfully used for the effective synthesis of theaflavin-3,3'-digallate (B1259011) from Epigallocatechin-3-O-gallate (EGCG) and Epicatechin gallate (ECG) as substrates. nih.gov This enzymatic approach has great potential for producing various theaflavin-type compounds from precursors like this compound.

In addition to enzymatic synthesis in a lab setting, this compound and related compounds undergo extensive biotransformation by microorganisms, particularly the human intestinal flora. ocha-festival.jpnih.gov When ingested, these catechins are metabolized by gut bacteria into a variety of smaller compounds. Studies on the biotransformation of (-)-epicatechin 3-O-gallate, a closely related molecule, by human fecal suspensions have identified numerous metabolites. nih.govjst.go.jp The metabolic processes include hydrolysis of the gallate ester bond and fission of the flavonoid C-ring, leading to the formation of various phenolic acids and other smaller molecules. ocha-festival.jp A bacterial strain, Eubacterium sp. SDG-2, has been isolated from human feces and identified as being responsible for key steps in the degradation of flavan-3-ols. ocha-festival.jp This biotransformation is significant as the resulting metabolites may have their own distinct biological activities.

Table 2: Examples of Enzymatic Synthesis and Biotransformation of Catechin Gallates

| Starting Compound | Enzyme/Microorganism | Process | Resulting Derivative(s) | Key Outcome |

|---|---|---|---|---|

| Epigallocatechin gallate (EGCG) | Dextransucrase | Glycosylation | EGCG glucosides (e.g., EGCG 4′′-O-α-d-glucopyranoside) | Increased water solubility and stability. researchgate.net |

| EGCG and Epicatechin gallate (ECG) | Immobilized Polyphenol Oxidase (PPO) | Oxidation/Coupling | Theaflavin-3,3'-digallate (TF3) | Efficient synthesis of a complex polyphenol with a yield of 42.23%. nih.gov |

| (-)-Epicatechin 3-O-gallate | Human intestinal bacteria (Eubacterium sp.) | Biotransformation (hydrolysis, ring fission) | 1-(3'-hydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ols and various phenolic acids. ocha-festival.jpjst.go.jp | Production of various metabolites with potential biological activities. ocha-festival.jp |

Computational Approaches in Epiafzelechin 3 O Gallate Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Protein Binding Modes and Affinities

No specific studies were identified that detail the prediction of binding modes and affinities of Epiafzelechin 3-O-gallate with specific protein targets using molecular docking simulations. Research in this area is heavily focused on other isomers like EGCG.

Identification of Potential Molecular Targets

Similarly, literature detailing the use of inverse molecular docking or other computational screening methods to identify novel molecular targets for this compound could not be found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing insight into the stability and dynamics of protein-ligand complexes.

Analysis of Protein-Ligand Complex Stability and Conformational Changes

There is no available research that presents an analysis of the stability and conformational changes of a protein-Epiafzelechin 3-O-gallate complex through molecular dynamics simulations. Such studies are crucial for understanding the behavior of the ligand in a dynamic biological environment but have not been published for this specific compound.

Elucidation of Dynamic Interaction Networks

The elucidation of dynamic interaction networks, which involves mapping the time-evolution of interactions such as hydrogen bonds and hydrophobic contacts between a ligand and its target, has not been specifically reported for this compound.

Quantum Chemical Calculations and Binding Free Energy Methodologies

These advanced computational methods provide a more accurate calculation of binding affinities and interaction energies.

No published studies were found that employ quantum chemical calculations or rigorous binding free energy methodologies (like MM/PBSA, MM/GBSA, or free energy perturbation) to analyze the interaction of this compound with any biological target.

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

There is currently a lack of specific studies employing multi-omics technologies like proteomics and metabolomics to understand the mechanisms of Epiafzelechin 3-O-gallate. Such research, which has been applied to related compounds like EGCG to investigate antibacterial mechanisms and effects on human cells, would be a critical future step. nih.govnih.govmdpi.com For this compound, this approach could elucidate its precise molecular targets and how it modulates cellular pathways, moving beyond its currently understood general antioxidant activity. medchemexpress.combiosynth.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

Advanced in vitro models, such as 3D cell cultures or organ-on-a-chip systems, have not been specifically reported in the study of this compound. Research on related catechins has utilized three-dimensional neuroblastoma models to test efficacy, suggesting a potential future direction for investigating this compound's biological effects in a more physiologically relevant context. nih.gov Similarly, dedicated in vivo models to explore the pharmacokinetics and systemic effects of this compound are not described in current literature.

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Settings

The exploration of this compound's synergistic effects is a nascent field. One notable study has demonstrated that it enhances the antifungal potential of azole drugs against oral Candida isolates. nih.gov This finding opens the door for future research into its combinations with other therapeutic agents. For comparison, EGCG has been studied for its synergistic anti-obesity effects with caffeine (B1668208) and its ability to enhance the action of chemotherapy agents. nih.govresearchgate.net Similar investigations could reveal a broader utility for this compound in combination therapies.

Advancements in Targeted Delivery Systems for Research Applications

Currently, there is no published research on the development of targeted delivery systems specifically for this compound. The challenges of poor bioavailability and stability that limit the effectiveness of many polyphenols are often addressed using nanotechnology. frontiersin.org Advanced delivery vehicles, such as lipid-based or polymeric nanoparticles, have been extensively developed for EGCG to improve its delivery to target cells for applications like cancer therapy. frontiersin.orgresearchgate.netnih.gov Applying these technologies to this compound would be a logical and necessary step to explore its full therapeutic potential in research settings.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) in the context of this compound has not been documented. AI and ML are powerful tools in modern drug discovery for predicting the biological activities of novel compounds, identifying potential therapeutic targets, and optimizing molecular structures. nih.govmdpi.com These technologies have been used to predict the efficacy of EGCG in treating non-alcoholic fatty liver disease. nih.gov Future research could leverage AI to analyze the structure of this compound to predict its potential interactions with biological targets and guide the design of studies to validate these predictions, thereby accelerating its investigation.

常见问题

Basic Research Questions

Q. How is Epiafzelechin 3-O-gallate structurally characterized, and what spectroscopic methods are essential for its identification?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques such as 1H NMR (e.g., identifying aromatic proton signals at δ 6.0–7.5 ppm for phenolic groups) and 13C NMR (e.g., carbonyl signals at ~168 ppm for the gallate ester). Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight ([M-H]⁻ at m/z 441.1). Chromatographic purity is validated using HPLC with UV detection (λ ~280 nm for polyphenol absorption) .

Q. What extraction and quantification methods are effective for isolating this compound from natural sources?

- Methodological Answer : Use non-targeted metabolomics with solvent extraction (e.g., 70% methanol/water) followed by LC-MS/MS for identification. Quantification via HPLC-DAD with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) ensures precision. For plant matrices, optimize extraction parameters (e.g., temperature, solvent polarity) to avoid degradation of labile catechins .

Q. What in vitro assays are suitable for preliminary screening of its antioxidant activity?

- Methodological Answer : Employ DPPH radical scavenging (IC₅₀ calculation) and FRAP assays to assess redox potential. Compare results with standards like ascorbic acid or Trolox. Ensure controlled pH and temperature to minimize experimental variability. Validate findings with cell-based assays (e.g., ROS inhibition in macrophage lines) to bridge in vitro and biological relevance .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s anti-inflammatory mechanisms in rheumatoid arthritis models?

- Methodological Answer : Use COX-2 inhibition assays (ELISA or fluorometric kits) to measure IC₅₀ values. Pair with murine collagen-induced arthritis (CIA) models to assess in vivo efficacy. Include dose-response studies (e.g., 10–100 mg/kg oral administration) and histopathological analysis of joint tissues. Control for confounding factors (e.g., diet, genetic background) to isolate compound effects .

Q. What experimental strategies address discrepancies in reported bioactivity data, such as conflicting results on osteoblast stimulation?

- Methodological Answer : Perform dose-response and time-course analyses in primary osteoblast cultures (e.g., ALP activity assays, mineralization via Alizarin Red staining). Use transcriptomics (RNA-seq) to identify gene expression patterns (e.g., Runx2, OCN) and clarify mechanistic pathways. Compare results across cell lines (e.g., MC3T3-E1 vs. primary cells) to assess model-dependent variability .

Q. How can molecular docking and dynamics simulations clarify this compound’s interaction with COX enzymes?

- Methodological Answer : Use AutoDock Vina for docking studies, targeting COX-2’s active site (PDB ID: 5KIR). Validate binding poses with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess stability. Cross-reference with mutagenesis data (e.g., key residues like Arg120, Tyr355) to confirm interaction hotspots. Pair simulations with enzymatic inhibition assays for empirical validation .

Q. What statistical approaches are recommended for analyzing metabolomics data in studies of this compound’s variability during plant processing?

- Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to LC-MS datasets to identify metabolite clusters. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare catechin levels across withering degrees. Normalize data to internal standards (e.g., stable isotope-labeled gallic acid) and account for batch effects via mixed-effects models .

Methodological Frameworks and Best Practices

- Research Design : Align questions with PICO framework (Population: biological models; Intervention: compound dosage; Comparison: controls/standards; Outcome: mechanistic or phenotypic endpoints) .

- Data Contradictions : Apply sensitivity analysis to test robustness of conclusions against experimental variables (e.g., cell type, extraction method) .

- Literature Review : Use Google Scholar (sorted by citation count) and JSTOR to prioritize high-impact studies. Avoid non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息